![molecular formula C21H21ClN2O3 B4428264 [4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4428264.png)
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride
Overview
Description
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride, also known as BDBM, is a chemical compound that has been widely studied for its potential therapeutic applications. BDBM is a member of the phenethylamine family of compounds, which includes many other psychoactive substances such as amphetamines and MDMA.
Mechanism of Action
The exact mechanism of action of [4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, cognition, and perception, and is the target of many psychoactive substances.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter dopamine in the brain, which is associated with feelings of pleasure and reward. It has also been shown to increase the release of the hormone oxytocin, which is associated with social bonding and trust.
Advantages and Limitations for Lab Experiments
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. It is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also relatively expensive and may not be readily available in all laboratories.
Future Directions
There are a number of potential future directions for research on [4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new analogs of this compound with improved pharmacological properties. Finally, there is also interest in further elucidating the mechanism of action of this compound, particularly with regard to its effects on neurotransmitter systems in the brain.
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications. It has a number of interesting properties, including the ability to modulate the activity of neurotransmitter systems in the brain. While there is still much to learn about the compound, it has the potential to be a valuable tool in the development of new treatments for a variety of psychiatric disorders.
Scientific Research Applications
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a number of interesting properties, including the ability to modulate the activity of neurotransmitter systems in the brain.
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3.ClH/c1-2-18(12-22-9-1)13-23-11-16-3-6-19(7-4-16)24-14-17-5-8-20-21(10-17)26-15-25-20;/h1-10,12,23H,11,13-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJJXXXDOLYQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CN=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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